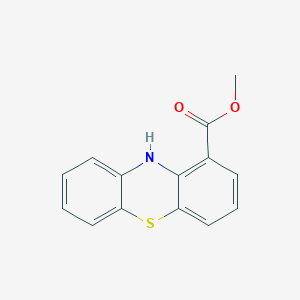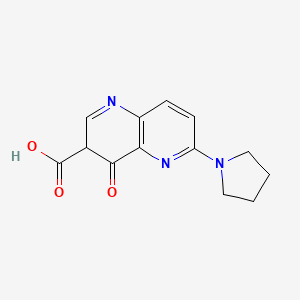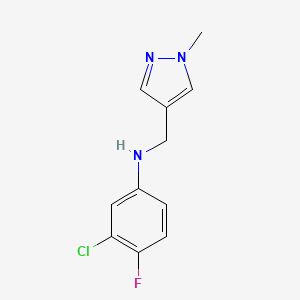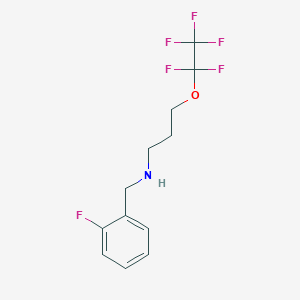
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C11H16F3NO3S2 It is known for its unique structural features, which include a trifluoromethylsulfanyl group and an ethylammonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group onto a suitable precursor. Common reagents for this step include trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Ammonium Salt Formation: The next step involves the reaction of the intermediate with an appropriate amine to form the ethylammonium moiety. This is typically achieved under mild conditions using solvents like ethanol or methanol.
Tosylation: The final step involves the tosylation of the ammonium salt to yield the desired compound. Tosyl chloride is commonly used as the tosylating agent, and the reaction is usually carried out in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium iodide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethylammonium moiety can facilitate binding to negatively charged sites on proteins and nucleic acids, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium chloride
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium bromide
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium iodide
Uniqueness
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is unique due to the presence of the tosylate group, which can enhance its solubility and reactivity compared to other similar compounds. The trifluoromethylsulfanyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16F3NO3S2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;1-(trifluoromethylsulfanyl)propan-2-ylazanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3 |
InChI-Schlüssel |
JCJHZYIJCSXYRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)


![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)



![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)





![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
